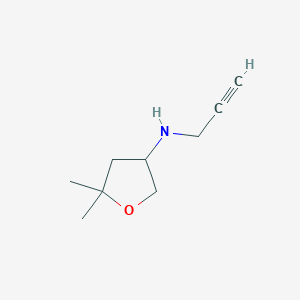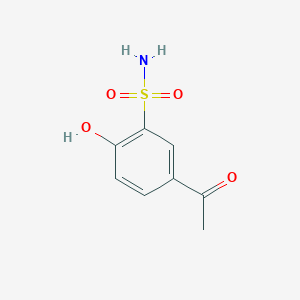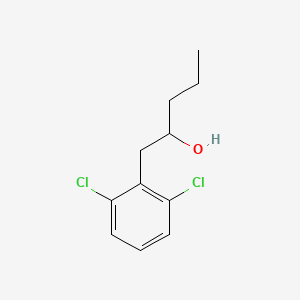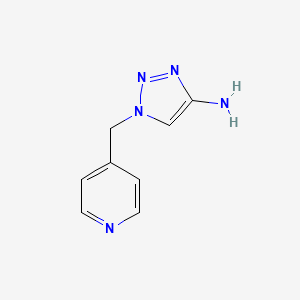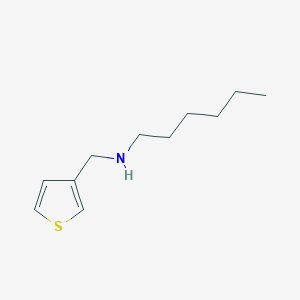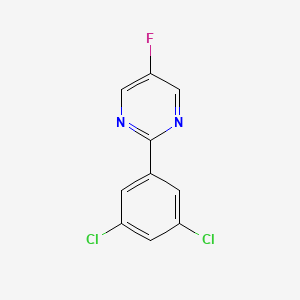
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-5-fluoropyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with fluorinated pyrimidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing/Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism by which 2-(3,5-Dichlorophenyl)-5-fluoropyrimidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with different pharmacokinetic properties.
3,5-Dichlorophenylpyridine: Another compound with a similar dichlorophenyl group but different overall structure and applications.
Uniqueness
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H5Cl2FN2 |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-1-6(2-8(12)3-7)10-14-4-9(13)5-15-10/h1-5H |
Clé InChI |
FMNBLVMYDMUFHN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




